![molecular formula C11H16O5 B2805662 1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid CAS No. 2241128-51-6](/img/structure/B2805662.png)
1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylic acid” is a complex organic compound. It belongs to the family of bicyclo[2.1.1]hexanes, which are increasingly being incorporated into newly developed bio-active compounds .
Synthesis Analysis
The synthesis of such compounds involves an efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This transformation allows for facile access to a variety of functionalized spiro-bicyclo[2.1.1]hexanes in good yields (up to 99% yield) with excellent regioselectivities and a broad substrate scope .Molecular Structure Analysis
The molecular structure of “1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylic acid” is characterized by a spiro[benzofuran-2,2’-bicyclo[2.1.1]hexanes] core . The structure is rich in sp3 hybridized carbon atoms, which is a desirable feature in modern drug discovery .Chemical Reactions Analysis
The chemical reactions involving this compound are typically cycloaddition reactions . These reactions are facilitated by photochemistry and can lead to a variety of functionalized spiro-bicyclo[2.1.1]hexanes .Applications De Recherche Scientifique
Acid-Catalyzed Reactions and Ring Expansion
In a study by Adam and Crämer (1987), acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane were explored, leading to isomeric hydroxy esters and hydroxymethyl spiro compounds through trifluoroacetic acid treatment. This research provides insight into the structural transformations and potential for creating complex organic molecules, highlighting the reactivity of spirocyclic compounds under acid-catalyzed conditions (Adam & Crämer, 1987).
Hydrogen Bonding Patterns
Foces-Foces et al. (2007) extended studies on hydrogen-bonding patterns in cyclohexane derivatives, revealing the structural intricacies and interactions within these complex molecules. Their findings contribute to a deeper understanding of molecular interactions and could guide the design of new compounds with specific chemical properties (Foces-Foces, Rodríguez, & Pérez-Hernández, 2007).
Synthesis and Crystal Structure
Research by Fan Xue (2005) on the synthesis and crystal structure of spirocyclic compounds emphasizes the role of asymmetric reactions in producing molecules with potential biological activity. The study demonstrates the structural features and synthesis pathways for complex spirocyclic compounds, offering a basis for further exploration in synthetic organic chemistry (Xue, 2005).
Novel Synthetic Approaches
Yashin et al. (2019) developed a novel synthetic approach to non-natural conformationally rigid spiro-linked amino acids. Their work showcases the potential of these compounds as analogs of biologically significant amino acids, opening avenues for the synthesis of rigidified molecular structures for research and potential therapeutic applications (Yashin et al., 2019).
Supramolecular Aggregation
Foces-Foces et al. (2005) examined the supramolecular aggregation of hydroxycarboxylic acid derivatives, focusing on the crystal structures and how the hydroxymethyl group's conformation affects the dimensionality of supramolecular structures. Their research contributes to understanding the structural basis of molecular assembly and its implications for designing new materials and molecules (Foces-Foces et al., 2005).
Orientations Futures
The future directions in the research of such compounds involve the exploration of the chemical space that is inaccessible to aromatic motifs . The additional exit vectors from the bridge positions provide opportunities to explore this space . This opens up many new opportunities for molecular design and drug discovery .
Propriétés
IUPAC Name |
1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c12-7-9-5-10(6-9,8(13)14)11(16-9)1-3-15-4-2-11/h12H,1-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYZZRSSOFENTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3(CC(C3)(O2)CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'-one](/img/structure/B2805579.png)
![N-(3-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2805580.png)
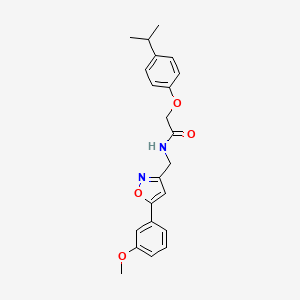
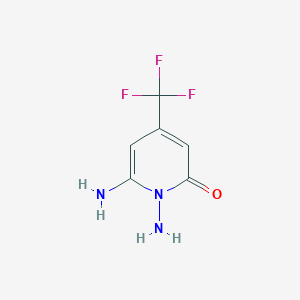
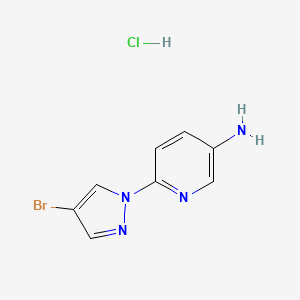
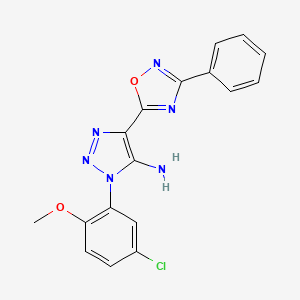
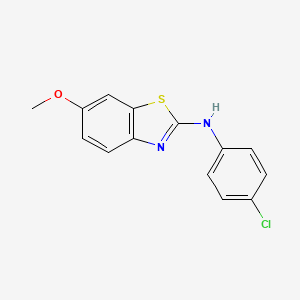
![2-{9,9-Dimethyl-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl}acetic acid](/img/structure/B2805592.png)
![Tert-butyl N-[(5-bromo-4-methyl-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B2805593.png)

![N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B2805596.png)
![7-(3-methoxyphenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2805598.png)
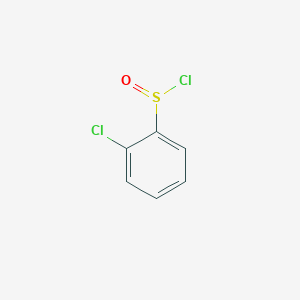
![ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)butanoate](/img/structure/B2805602.png)